molecular formula C9H14N2 B1617496 N-(o-Tolyl)ethylenediamine CAS No. 21702-27-2

N-(o-Tolyl)ethylenediamine

Cat. No.: B1617496
CAS No.: 21702-27-2
M. Wt: 150.22 g/mol
InChI Key: MZBASJHBBLIDBH-UHFFFAOYSA-N
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Description

“N-(o-Tolyl)ethylenediamine” is an organic compound with the molecular formula C9H14N2 . It is used in various applications, including the separation process on Newcrom R1 HPLC column .


Molecular Structure Analysis

The molecular structure of “this compound” consists of nine carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms . The InChI Key is MZBASJHBBLIDBH-UHFFFAOYSA-N .

Scientific Research Applications

1. Analytical Chemistry Applications

N-(o-Tolyl)ethylenediamine, as a derivative of ethylenediamine, finds applications in analytical chemistry. For example, ethylenediamine has been used to increase analytical sensitivity for copper in natural sea water using rotating thin mercury film electrodes (Scarano et al., 1991).

2. Agricultural Chemistry

In the agricultural sector, ethylenediamine derivatives are used in iron chelates for treating iron chlorosis in plants. A study reported the synthesis of o,p-EDDHA, a positional isomer of EDDHA, which is an ethylenediamine derivative used in commercial iron fertilizers (Gómez-Gallego et al., 2002).

3. Corrosion Inhibition

Ethylenediamine derivatives have been investigated for their role in corrosion inhibition. N,N'-bis(1-phenylethanol)ethylenediamine, a similar compound, was synthesized and studied for its efficiency in inhibiting steel corrosion in HCl media (Sığırcık et al., 2017).

4. Environmental Chemistry

Studies have been conducted on ethylenediamine derivatives for environmental applications, such as biodegradable chelating agents. These are used in a variety of applications including soil remediation, waste treatment, and as biocides (Pinto et al., 2014).

5. Material Science

In material science, this compound derivatives have been used in the synthesis of carbon dots for applications like selective detection of metal ions. For instance, N-doped carbon dots synthesized using ethylenediamine exhibited properties suitable for detecting Pb2+ ions (Jiang et al., 2015).

Properties

IUPAC Name

N'-(2-methylphenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5,11H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBASJHBBLIDBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176090
Record name N-(o-Tolyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21702-27-2
Record name N1-(2-Methylphenyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21702-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(o-Tolyl)ethylenediamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(o-Tolyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(o-tolyl)ethylenediamine
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Record name N-(o-Tolyl)ethylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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